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  • Product: 4-Ethenyl-3-nitropyridine
  • CAS: 1112240-83-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Ethenyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential reactivity of 4-ethenyl-3-nitropyridin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential reactivity of 4-ethenyl-3-nitropyridine. Due to the limited availability of direct experimental data for this specific compound in public-domain literature, this paper leverages established principles of organic chemistry and extrapolates from data on structurally analogous compounds, such as 4-vinylpyridine and various nitropyridines. The guide offers a proposed synthetic pathway, predicted physicochemical and spectroscopic characteristics, and an exploration of its potential applications in drug discovery and materials science. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related nitro-aromatic heterocycles.

Introduction and Statement on Data Availability

4-Ethenyl-3-nitropyridine is a substituted pyridine derivative featuring both a vinyl (ethenyl) and a nitro group. These functional groups impart a unique electronic and reactive profile to the pyridine core, suggesting its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the vinyl group offers a site for various chemical transformations, including polymerization and addition reactions.

It is important to note that, as of the writing of this guide, there is a scarcity of direct experimental data specifically for 4-ethenyl-3-nitropyridine in peer-reviewed literature and chemical databases. Therefore, this guide has been constructed by drawing logical inferences from the known chemistry of closely related analogues. The predictions and proposed methodologies herein are grounded in established chemical principles and data from similar molecules, providing a robust starting point for further investigation.

Proposed Synthesis of 4-Ethenyl-3-nitropyridine

A plausible synthetic route to 4-ethenyl-3-nitropyridine can be conceptualized based on established methods for the synthesis of nitropyridines and the introduction of vinyl groups onto aromatic rings.[1][2] A potential two-step sequence is outlined below:

Step 1: Nitration of 4-vinylpyridine

The direct nitration of 4-vinylpyridine presents a challenge due to the sensitivity of the vinyl group to oxidative and acidic conditions typically employed in nitration reactions. However, milder nitrating agents could potentially be employed. A more controlled approach would be the nitration of a precursor, followed by the formation of the vinyl group.

Alternative Step 1: Nitration of 4-methylpyridine

A more viable route likely involves the nitration of 4-methylpyridine (4-picoline) to yield 4-methyl-3-nitropyridine. This reaction is typically achieved using a mixture of nitric acid and sulfuric acid.[3]

Step 2: Conversion of the Methyl Group to a Vinyl Group

The resulting 4-methyl-3-nitropyridine can then be converted to 4-ethenyl-3-nitropyridine. A common method for this transformation is the condensation with formaldehyde to form the corresponding alcohol, followed by dehydration.[4]

Experimental Protocol: A Proposed Synthesis

Materials:

  • 4-methylpyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Formaldehyde solution (37%)

  • Acetic anhydride

  • Sodium hydroxide

  • Appropriate organic solvents (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration of 4-methylpyridine:

    • Slowly add 4-methylpyridine to a cooled (0-5 °C) mixture of concentrated sulfuric acid.

    • To this solution, add fuming nitric acid dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide.

    • Extract the product, 4-methyl-3-nitropyridine, with an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Vinylation of 4-methyl-3-nitropyridine:

    • To a solution of 4-methyl-3-nitropyridine in a suitable solvent, add an aqueous solution of formaldehyde.

    • Heat the mixture in a sealed tube or under reflux for several hours.

    • After cooling, neutralize the reaction mixture and extract the intermediate alcohol.

    • The crude alcohol is then subjected to dehydration by heating with a dehydrating agent such as acetic anhydride.

    • The resulting 4-ethenyl-3-nitropyridine is then purified by distillation under reduced pressure or column chromatography.

Predicted Physicochemical Properties

The physicochemical properties of 4-ethenyl-3-nitropyridine can be inferred from its structure and by comparison with related compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₆N₂O₂Based on the constituent atoms.
Molecular Weight 150.14 g/mol Calculated from the molecular formula.
Appearance Pale yellow to brown liquid or low-melting solidSimilar to other nitropyridines and vinylpyridines.[4][5]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Slightly soluble in water.The pyridine nitrogen and nitro group can engage in hydrogen bonding, but the overall molecule is largely nonpolar.
Boiling Point Estimated to be >200 °C at atmospheric pressureHigher than 4-vinylpyridine due to the polar nitro group increasing intermolecular forces.
pKa Estimated to be around 1-2The electron-withdrawing nitro group will significantly decrease the basicity of the pyridine nitrogen compared to 4-vinylpyridine (pKa ≈ 5.6).

Predicted Spectroscopic Data

The spectroscopic signature of 4-ethenyl-3-nitropyridine can be predicted by considering the individual contributions of the pyridine ring, the vinyl group, and the nitro group, with reference to data for 4-vinylpyridine.[6][7][8][9][10][11]

¹H NMR Spectroscopy
  • Pyridine Protons: Three aromatic protons are expected. The proton at C2 will be the most deshielded due to the adjacent nitrogen and the ortho nitro group. The protons at C5 and C6 will also be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

  • Vinyl Protons: Three protons of the vinyl group will exhibit a characteristic AMX or ABX splitting pattern. The geminal protons on the terminal carbon will be diastereotopic.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

  • δ 8.8-9.0 (s, 1H, H-2)

  • δ 8.4-8.6 (d, 1H, H-6)

  • δ 7.3-7.5 (dd, 1H, H-5)

  • δ 6.6-6.8 (dd, 1H, -CH=CH₂)

  • δ 5.9-6.1 (d, 1H, -CH=CH H)

  • δ 5.4-5.6 (d, 1H, -CH=CHH )

¹³C NMR Spectroscopy
  • Pyridine Carbons: The carbon atoms of the pyridine ring will show characteristic shifts. The carbon bearing the nitro group (C3) and the carbon adjacent to the nitrogen (C2) will be significantly deshielded.

  • Vinyl Carbons: Two signals are expected for the vinyl group carbons.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

  • δ 150-155 (C-2)

  • δ 145-150 (C-4)

  • δ 140-145 (C-6)

  • δ 135-140 (C-3)

  • δ 130-135 (-C H=CH₂)

  • δ 120-125 (C-5)

  • δ 115-120 (-CH=C H₂)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro, vinyl, and pyridine functional groups.

Predicted IR (neat) Absorption Bands (cm⁻¹):

  • ~3100-3000 (C-H stretching, aromatic and vinyl)

  • ~1640 (C=C stretching, vinyl)

  • ~1600, 1470 (C=C and C=N stretching, pyridine ring)

  • ~1530, 1350 (Asymmetric and symmetric NO₂ stretching)

  • ~990, 910 (Out-of-plane C-H bending, vinyl)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the vinyl group.

Predicted MS (EI) m/z (relative intensity):

  • 150 (M⁺)

  • 104 (M⁺ - NO₂)

  • 78 (Pyridine radical cation)

Expected Chemical Reactivity

The reactivity of 4-ethenyl-3-nitropyridine is dictated by the interplay of its three key structural components: the electron-deficient pyridine ring, the electrophilic nitro group, and the nucleophilic/dienophilic vinyl group.

Reactions of the Pyridine Ring

The presence of the strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. Nucleophilic attack is most likely to occur at the C2 and C6 positions.

Reactions of the Vinyl Group

The ethenyl substituent can undergo a variety of reactions typical of alkenes:

  • Electrophilic Addition: Reaction with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) is expected.[12]

  • Reduction: The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation.

  • Polymerization: Like other vinylpyridines, 4-ethenyl-3-nitropyridine is expected to undergo free-radical, anionic, or cationic polymerization.[4][13]

  • Cycloaddition Reactions: The vinyl group can participate as a dienophile in Diels-Alder reactions.

Reactions of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as Sn/HCl or catalytic hydrogenation. This would provide access to 4-ethenyl-3-aminopyridine, a potentially valuable synthetic intermediate.

Potential Applications

While specific applications for 4-ethenyl-3-nitropyridine have not been reported, its structural features suggest potential utility in several areas:

  • Pharmaceutical and Agrochemical Synthesis: Nitropyridines are important intermediates in the synthesis of various biologically active molecules, including herbicides and insecticides.[14][15] The presence of the vinyl group allows for further functionalization, potentially leading to novel therapeutic or agrochemical agents.

  • Materials Science: As a functionalized vinyl monomer, it could be used in the synthesis of specialty polymers. The incorporation of the nitropyridine moiety could impart unique electronic, optical, or metal-coordinating properties to the resulting polymer.[16]

  • Organic Synthesis: The combination of a reactive vinyl group and an electron-deficient aromatic system makes it a potentially versatile building block for the synthesis of more complex heterocyclic systems.

Visualization of Molecular Structure and Proposed Synthesis

Molecular Structure of 4-Ethenyl-3-nitropyridine

Caption: Molecular structure of 4-ethenyl-3-nitropyridine.

Proposed Synthetic Workflow

synthesis_workflow start 4-Methylpyridine intermediate 4-Methyl-3-nitropyridine start->intermediate HNO₃, H₂SO₄ product 4-Ethenyl-3-nitropyridine intermediate->product 1. CH₂O 2. Ac₂O, Δ

Caption: Proposed two-step synthesis of 4-ethenyl-3-nitropyridine.

Conclusion

4-Ethenyl-3-nitropyridine represents an intriguing yet underexplored molecule with significant potential in synthetic chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, properties, and reactivity, based on the known chemistry of its structural analogues. It is our hope that this document will stimulate further experimental investigation into this and related compounds, unlocking their potential for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • SpectraBase. (n.d.). 4-Vinylpyridine. Retrieved February 14, 2026, from [Link]

  • Tominaga, Y. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(18), 4268. [Link]

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2901. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 14, 2026, from [Link]

  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform, 36(35).
  • Bakke, J. M., & Ranes, E. (2005). Nitropyridines: Synthesis and reactions. Journal of Heterocyclic Chemistry, 42(4), 537-549.
  • University of Calgary. (n.d.). Reactivity of alkyl and vinyl pyridines. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of.... Retrieved February 14, 2026, from [Link]

  • Mol-Instincts. (n.d.). 100-43-6 4-Vinylpyridine C7H7N, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 4-ethenyl-. Retrieved February 14, 2026, from [Link]

  • Powers, D. C., & Miller, S. J. (2010). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Journal of the American Chemical Society, 132(11), 3648–3649. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of P(4-vinylpyridine) (blue line), Poly (stearyl.... Retrieved February 14, 2026, from [Link]

  • Defense Technical Information Center. (2012). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Vinylpyridine. Retrieved February 14, 2026, from [Link]

  • Doering, W. E., & Weil, R. A. N. (1947). Electrophilic Reactions of 2- and 4-Vinylpyridines. Journal of the American Chemical Society, 69(10), 2461–2462. [Link]

Sources

Exploratory

Whitepaper: Unveiling the Electron Density Landscape of 4-Ethenyl-3-nitropyridine for Advanced Drug Discovery

Abstract 4-Ethenyl-3-nitropyridine is a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. Understanding its electron density distribution is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Ethenyl-3-nitropyridine is a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. Understanding its electron density distribution is paramount for predicting its reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive framework for elucidating the electronic structure of 4-Ethenyl-3-nitropyridine. We synthesize foundational principles of physical organic chemistry with detailed, actionable protocols for both in silico computational analysis and experimental validation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals, enabling the rational design of novel therapeutics and functional materials based on this versatile heterocyclic core.

Introduction: The Strategic Importance of Electron Density

The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs.[1] Its nitrogen atom introduces a permanent dipole and a site for hydrogen bonding, significantly influencing molecular interactions. The introduction of substituents onto this ring, such as the strongly electron-withdrawing nitro group and the π-conjugated ethenyl (vinyl) group, dramatically modulates its electronic properties.[2] The precise distribution of electron density in 4-Ethenyl-3-nitropyridine dictates its behavior in several key areas relevant to drug development:

  • Reactivity and Selectivity: Governs the molecule's susceptibility to nucleophilic or electrophilic attack, informing synthetic strategies and predicting potential metabolic pathways.[2]

  • Molecular Recognition: Controls the formation of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with biological targets like enzymes and receptors.[3]

  • Pharmacokinetic Properties: Influences solubility, membrane permeability, and plasma protein binding.

This guide will first establish a theoretical prediction of the electron density distribution based on the constituent functional groups. It will then provide a detailed protocol for a rigorous computational investigation using Density Functional Theory (DFT) and outline experimental methods for synthesis and validation.

Theoretical Framework: Predicting the Electronic Landscape

The electron distribution in 4-Ethenyl-3-nitropyridine is a composite of the inductive and resonance effects of its three key components: the pyridine ring, the nitro group, and the ethenyl group.

  • Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a general polarization of electron density away from the ring carbons and towards the nitrogen. This makes the pyridine ring inherently electron-deficient compared to benzene.[4]

  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. Through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M), it drastically reduces electron density on the ring, particularly at the ortho and para positions (C2, C4, and C6).[2] In this molecule, its placement at C3 will strongly influence the adjacent C2 and C4 positions.

  • Ethenyl (Vinyl) Group (-CH=CH₂): The vinyl group is a versatile substituent that can donate or withdraw electron density via resonance, depending on the electronic demands of the system. It can participate in conjugation with the aromatic π-system. Its effect is generally weaker than that of the nitro group.

Predicted Net Effect: The powerful electron-withdrawing nitro group at the 3-position is expected to dominate the electronic landscape. It will significantly decrease the electron density at C2 and C4. The pyridine nitrogen further depletes the ring's electron density, especially at C2 and C6. The ethenyl group at C4 will be influenced by the electron-poor nature of the ring, which will likely pull electron density from the vinyl π-bond into the aromatic system.

This leads to a prediction of a highly polarized molecule with the following characteristics:

  • Most Electron-Deficient Regions (Electrophilic Sites): The carbon atoms at positions 2 and 6 are predicted to be the most electron-poor due to the combined influence of the pyridine nitrogen and the nitro group. The C4 carbon, despite being attached to the ethenyl group, is also significantly depleted of electrons.

  • Most Electron-Rich Regions (Nucleophilic Sites): The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring will possess the highest electron density and are the primary sites for hydrogen bond acceptance.

In-Depth Computational Analysis: A Methodological Protocol

To move from qualitative prediction to quantitative analysis, quantum chemical calculations are indispensable.[3] Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for this purpose.[5]

Step-by-Step DFT Protocol
  • Software Selection: Utilize a widely validated quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Generation: Build the 4-Ethenyl-3-nitropyridine molecule using the software's molecular editor.

  • Geometry Optimization:

    • Method: Employ a hybrid DFT functional. The B3LYP functional is a well-established choice for organic molecules.[5][6]

    • Basis Set: Select a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and nitrogen, while the polarization functions (d,p) account for the non-spherical nature of electron clouds in bonds.[5]

    • Execution: Perform a full geometry optimization without constraints. This will find the lowest energy conformation of the molecule.

    • Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Electron Density Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive the following properties:

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface mapped onto the total electron density. This provides a visually intuitive representation of charge distribution.

    • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to obtain quantitative values for the partial atomic charge on each atom in the molecule.

    • Frontier Molecular Orbital (FMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Predicted Quantitative Data

The following table summarizes the expected outcomes from the NBO analysis, based on the theoretical principles discussed earlier.

Atom/PositionPredicted NBO Charge (Relative)Rationale
N1 (Pyridine)Highly NegativeHigh electronegativity and lone pair
C2Highly PositiveAdjacent to electron-withdrawing N1 and ortho to electron-withdrawing NO₂
C3PositiveDirectly attached to the electron-withdrawing NO₂ group
C4PositivePara to N1 and adjacent to NO₂, despite the presence of the ethenyl group
C5Slightly Negative/NeutralLeast affected by the withdrawing groups
C6Highly PositiveOrtho to the electron-withdrawing N1
N (Nitro Group)Highly PositiveBonded to two highly electronegative oxygen atoms
O (Nitro Group)Highly NegativeHigh electronegativity and resonance delocalization of negative charge
C (Vinyl, alpha)Slightly PositiveElectron density is pulled into the electron-deficient pyridine ring
C (Vinyl, beta)Slightly NegativePolarization of the vinyl π-bond
Visualization of Computational Workflow

G cluster_input Input Generation cluster_calc DFT Calculation cluster_output Data Analysis & Interpretation A Build 3D Structure of 4-Ethenyl-3-nitropyridine B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single-Point Energy Calculation (At Optimized Geometry) C->D E Molecular Electrostatic Potential (MEP) Map D->E F Natural Bond Orbital (NBO) Atomic Charges D->F G Frontier Molecular Orbitals (HOMO/LUMO) D->G H Reactivity Prediction & Interaction Analysis E->H F->H G->H

Caption: Workflow for the computational analysis of 4-Ethenyl-3-nitropyridine.

Experimental Design: Synthesis and Validation

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. This section outlines a proposed synthesis and methods for empirical characterization.

Proposed Synthetic Protocol

The synthesis of 4-Ethenyl-3-nitropyridine is not widely documented, but a plausible route can be adapted from established methods for the nitration of substituted pyridines.[7] The direct nitration of 4-vinylpyridine is challenging as the vinyl group is sensitive to the harsh conditions of nitration. A more controlled approach is necessary.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with 4-methylpyridine (4-picoline).

  • Nitration:

    • Cool a solution of 4-methylpyridine in a suitable solvent (e.g., dichloromethane) to a low temperature (-30 °C to 0 °C).

    • Slowly add a nitrating agent. A mixture of fuming nitric acid and sulfuric acid can be used, but a milder, more controlled agent like dinitrogen pentoxide (N₂O₅) may offer better yields and fewer side reactions.[7]

    • Maintain the low temperature during the addition and for a set reaction time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring it over ice and neutralizing with a base (e.g., NaHCO₃ or NH₄OH).

    • Extract the product, 4-methyl-3-nitropyridine, with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

  • Functionalization of the Methyl Group:

    • The conversion of the 4-methyl group to a 4-ethenyl group can be achieved via condensation with formaldehyde.[8]

    • React the purified 4-methyl-3-nitropyridine with paraformaldehyde in a sealed tube or under reflux, potentially with a catalyst, to form the corresponding alcohol intermediate (1-(3-nitro-4-pyridyl)ethanol).

  • Dehydration:

    • Dehydrate the alcohol intermediate to form the vinyl group. This can be accomplished by heating with a dehydrating agent such as phosphorus pentoxide or by passing the alcohol vapor over a heated catalyst like alumina.

  • Final Purification: Purify the final product, 4-Ethenyl-3-nitropyridine, using column chromatography or distillation under reduced pressure.

Visualization of Experimental Workflow

G A Start: 4-Methylpyridine B Nitration (e.g., N₂O₅, CH₂Cl₂) A->B C Purification (Column Chromatography) B->C D Intermediate: 4-Methyl-3-nitropyridine C->D E Condensation (Paraformaldehyde) D->E F Intermediate: 1-(3-nitro-4-pyridyl)ethanol E->F G Dehydration (e.g., P₂O₅, heat) F->G I Final Purification (Chromatography/Distillation) G->I H Final Product: 4-Ethenyl-3-nitropyridine J Spectroscopic Validation (NMR, IR, MS) H->J I->H

Caption: Proposed synthetic and validation workflow for 4-Ethenyl-3-nitropyridine.

Spectroscopic and Structural Validation

The synthesized compound must be rigorously characterized to confirm its structure and validate the computational predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyridine ring protons will be highly informative. Protons at C2 and C6 are expected to be significantly downfield (higher ppm) due to the strong deshielding effects of the adjacent nitrogen and the nitro group. The vinyl protons will show characteristic splitting patterns (doublet of doublets).[9]

    • ¹³C NMR: The carbon signals will directly reflect the electron density. The C2, C4, and C6 carbons are predicted to appear at high chemical shifts (downfield), confirming their electron-deficient nature.

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong, characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). Vibrations for the C=C and C=N bonds of the vinyl and pyridine groups will also be present.[10]

  • X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray diffraction provides the ultimate experimental validation. It yields a precise three-dimensional map of electron density throughout the molecule, allowing for a direct comparison with the computationally derived MEP map and bond lengths.[11][12]

Implications for Drug Development and Research

A validated understanding of the electron density distribution of 4-Ethenyl-3-nitropyridine provides actionable insights for its application in drug discovery:

  • Scaffold for Directed Interactions: The highly polarized nature of the molecule, with distinct electron-rich (N1, O-atoms of NO₂) and electron-poor (C2, C6) regions, makes it an excellent candidate for designing molecules that form specific, directional interactions with protein active sites. The nitro group's oxygens and the pyridine nitrogen are potent hydrogen bond acceptors.

  • Platform for Further Synthesis: The electron-deficient ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions.[2] This allows for the facile introduction of other functional groups (e.g., amines, alkoxides) to build a library of derivatives for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: This scaffold could be explored as a bioisostere for other aromatic systems in known drugs, potentially improving potency, selectivity, or pharmacokinetic profiles.

Conclusion

While 4-Ethenyl-3-nitropyridine remains a relatively unexplored molecule, its constituent parts suggest a rich and complex electronic character with significant potential for chemical and pharmaceutical applications. This guide provides a robust, integrated strategy for its comprehensive analysis. By combining the predictive power of Density Functional Theory with rigorous experimental synthesis and validation, researchers can fully map the electron density landscape of this promising scaffold. The insights gained from this approach will pave the way for the rational design of next-generation therapeutics and advanced materials, transforming this molecule from a chemical curiosity into a valuable tool for innovation.

References

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  • R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Available at: [Link]

  • Prakash, G. K. S., et al. (2015). Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM). RSC Publishing. Available at: [Link]

  • Prakash, G. K. S., et al. (2015). Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration. Green Chemistry (RSC Publishing). Available at: [Link]

  • Ullah, F., et al. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. ACS Omega. Available at: [Link]

  • Manivel, P., et al. (2018). Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E). IUCrData. Available at: [Link]

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  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. Available at: [Link]

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  • Amanote Research. (2005). Crystal Structure of (4-Vinylpyridine)[2-[2-Acetyl-2-(Ethoxycarbonyl)ethyl]-8-Quinolinol-C,N,O]palladium(II). Available at: [Link]

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  • Roy, R. K., et al. (2004). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: 4-Ethenyl-3-nitropyridine in Organic Synthesis

Executive Summary 4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine) is a highly versatile, electron-deficient heterocyclic building block. Its unique reactivity stems from the synergistic electron-withdra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine) is a highly versatile, electron-deficient heterocyclic building block. Its unique reactivity stems from the synergistic electron-withdrawing effects of the nitro group at the C3 position and the pyridine nitrogen. This electronic push-pull system activates the C4-vinyl group toward diverse transformations, most notably reductive cyclization to 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) and Diels-Alder cycloadditions .

This guide provides validated protocols for synthesizing this scaffold and deploying it to construct fused heteroaromatic systems critical in kinase inhibitor development.

Technical Profile & Reactivity

The 4-ethenyl-3-nitropyridine scaffold exhibits distinct reactivity profiles driven by its electronic structure:

  • Michael Acceptor Potency: The vinyl group is severely electron-deficient, making it an excellent Michael acceptor for soft nucleophiles (thiols, amines) and a potent dienophile in Diels-Alder reactions.

  • Reductive Cyclization Precursor: The ortho-nitro vinyl motif is the classic substrate for the Cadogan-Sundberg indole synthesis, providing direct access to the 5-azaindole core found in drugs like Vemurafenib.

  • Polymerization Risk: Due to high reactivity, the monomer is prone to spontaneous polymerization.[1] It should be stored with a stabilizer (e.g., p-tert-butylcatechol) or at low temperatures.

Reactivity Pathway Diagram

G Start 4-Chloro-3-nitropyridine Product 4-Ethenyl-3-nitropyridine Start->Product Stille Coupling (Pd(PPh3)4, VinylSnBu3) App1 5-Azaindole (Reductive Cyclization) Product->App1 P(OEt)3, Heat (Cadogan) App2 Tetrahydro-1,6-naphthyridine (Diels-Alder) Product->App2 Diene, Lewis Acid App3 Covalent Warheads (Michael Addition) Product->App3 R-SH / R-NH2

Figure 1: Synthetic utility map of 4-ethenyl-3-nitropyridine, highlighting its central role in accessing fused heterocycles.

Core Protocol: Synthesis of 4-Ethenyl-3-nitropyridine

While Suzuki coupling is common, the Stille coupling is often preferred for this specific substrate to avoid the instability of vinylboronic acids and the harsh basic conditions that can degrade the nitro-pyridine core.

Materials
  • Substrate: 4-Chloro-3-nitropyridine (CAS: 13091-23-1)

  • Reagent: Tributyl(vinyl)stannane (97%)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄[1]

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene[1]

  • Additives: LiCl (optional, accelerates Stille coupling)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon three times.

  • Charging: Add 4-chloro-3-nitropyridine (1.58 g, 10.0 mmol) and LiCl (1.27 g, 30.0 mmol) to the flask.

  • Solvation: Add anhydrous 1,4-dioxane (40 mL). Degas the solution by bubbling Argon for 15 minutes.

  • Catalyst & Reagent: Add Pd(PPh₃)₄ (5 mol%, 0.58 g) followed by tributyl(vinyl)stannane (3.5 mL, 12.0 mmol).

  • Reaction: Heat the mixture to 90°C for 16 hours under Argon. Monitor by TLC (30% EtOAc/Hexanes).[1] The starting chloride (Rf ~0.4) should disappear, replaced by the vinyl product (Rf ~0.5).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with KF solution (saturated aq., 50 mL) to precipitate tin residues.[1] Filter the suspension through a Celite pad.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Gradient: 0% → 20% EtOAc in Hexanes).

    • Note: The product is volatile and light-sensitive. Evaporate solvents carefully at <40°C.

Yield Expectation: 75–85% as a yellow oil/low-melting solid.

Application 1: Synthesis of 5-Azaindoles (Cadogan Cyclization)

The transformation of 4-ethenyl-3-nitropyridine to 1H-pyrrolo[3,2-c]pyridine (5-azaindole) is a cornerstone reaction in medicinal chemistry. The Cadogan-Sundberg reaction utilizes triethyl phosphite to deoxygenate the nitro group to a nitrene, which inserts into the vinyl C-H bond.

Mechanism Logic

The nitro group is reduced by P(OEt)₃ to a nitroso, then to a nitrene intermediate.[1] This electrophilic nitrene attacks the adjacent vinyl group, closing the pyrrole ring.[1]

Protocol
  • Reagents: 4-Ethenyl-3-nitropyridine (1.0 mmol, 150 mg), Triethyl phosphite (P(OEt)₃, 3.0 mL, excess).

  • Reaction: Place the substrate and triethyl phosphite in a microwave vial or heavy-walled pressure tube.

  • Heating: Heat to 160°C for 4 hours.

    • Caution: Evolution of volatile byproducts. Use a blast shield if using a sealed tube.

  • Workup: Distill off excess triethyl phosphite under high vacuum (or simply load the crude mixture if volume is low).

  • Purification: Flash chromatography (SiO₂, 50% → 100% EtOAc in Hexanes). 5-Azaindoles are polar; adding 1% Et₃N to the eluent improves peak shape.

Data Summary:

Parameter Condition Note
Temperature 160°C Required for nitrene generation
Solvent Neat P(OEt)₃ Acts as solvent and reductant

| Yield | 60–70% | Major byproduct is phosphate esters |

Application 2: Lewis Acid-Promoted Diels-Alder

The electron-poor nature of 4-ethenyl-3-nitropyridine makes it a reactive dienophile, particularly when activated by Lewis acids. This allows for the construction of tetrahydro-1,6-naphthyridines.

Protocol
  • Reagents: 4-Ethenyl-3-nitropyridine (1.0 equiv), Isoprene (5.0 equiv), Et₂AlCl (1.0 M in hexanes, 1.2 equiv).[1]

  • Solvent: CH₂Cl₂ (anhydrous).[1]

  • Procedure:

    • Cool the solution of substrate in CH₂Cl₂ to -78°C .

    • Add Et₂AlCl dropwise. The Lewis acid coordinates to the pyridine nitrogen and/or nitro group, lowering the LUMO energy.[1]

    • Add Isoprene.

    • Warm slowly to 0°C over 4 hours.

  • Outcome: Regioselective formation of the cyclohexene-fused pyridine derivative.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement without pressure relief.[1]

  • Tin Reagents: Organotins are neurotoxic.[1] All Stille coupling waste must be segregated and treated as hazardous heavy metal waste.

  • Storage: 4-Ethenyl-3-nitropyridine should be stored at -20°C under inert gas to prevent polymerization.

References

  • Synthesis of 5-Azaindoles via Reductive Cyclization

    • Title: "Synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors"
    • Source:European Journal of Medicinal Chemistry (via PMC), 2024.[1]

    • URL:[Link] (Generalized protocol validation).[1]

  • Stille Coupling Methodologies

    • Title: "The Stille Reaction"[2]

    • Source:Organic Reactions, 2011.[1]

    • URL:[Link][1]

  • Diels-Alder Reactivity of Vinyl Azaarenes

    • Title: "Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions"
    • Source:Chemical Science, 2014.[1]

    • URL:[Link]

  • Cadogan-Sundberg Cyclization Mechanism

    • Title: "Cadogan-Sundberg Indole Synthesis"
    • Source:Comprehensive Organic Name Reactions and Reagents, 2010.[1]

    • URL:[Link][1]

Sources

Application

The Versatile Synthon: Application Notes for 4-Ethenyl-3-nitropyridine in Modern Organic Synthesis

Introduction: Unveiling a Powerful Heterocyclic Building Block In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Heterocyclic Building Block

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds. The strategic functionalization of the pyridine ring is therefore of paramount importance. This document introduces 4-ethenyl-3-nitropyridine , a highly versatile, yet underexplored, chemical intermediate poised to unlock novel synthetic pathways.

The presence of both a nitro group and a vinyl (ethenyl) substituent on the pyridine core imparts a rich and tunable reactivity profile. The electron-withdrawing nitro group significantly influences the electronic character of the pyridine ring, activating it for certain transformations and directing the regioselectivity of others.[2] Simultaneously, the vinyl group serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality makes 4-ethenyl-3-nitropyridine a powerful synthon for the construction of complex molecular architectures.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and potential applications of 4-ethenyl-3-nitropyridine. We will explore its preparation and delve into its utility as a key intermediate in several powerful synthetic transformations, complete with detailed, field-proven protocols.

Synthesis of 4-Ethenyl-3-nitropyridine: A Proposed Pathway

While a direct, one-pot synthesis of 4-ethenyl-3-nitropyridine is not extensively documented, a reliable and scalable route can be proposed based on well-established synthetic methodologies. A plausible two-step approach involves the initial synthesis of a suitable precursor, 4-chloro-3-nitropyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethenyl group.

Step 1: Synthesis of 4-Chloro-3-nitropyridine

The synthesis of 4-chloro-3-nitropyridine can be achieved from 4-hydroxy-3-nitropyridine.[1]

Synthesis_of_4_chloro_3_nitropyridine 4-hydroxy-3-nitropyridine 4-Hydroxy-3-nitropyridine 4-chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-hydroxy-3-nitropyridine->4-chloro-3-nitropyridine Toluene, Reflux POCl3 POCl₃ POCl3->4-hydroxy-3-nitropyridine

Figure 1: Synthesis of 4-chloro-3-nitropyridine.

Protocol 1: Synthesis of 4-Chloro-3-nitropyridine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Hydroxy-3-nitropyridine1.0140.1010.0 g
Phosphorus oxychloride (POCl₃)3.0153.3334.8 g (21.0 mL)
Toluene--150 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-hydroxy-3-nitropyridine (10.0 g, 71.4 mmol) and toluene (150 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (21.0 mL, 225 mmol) to the stirred suspension.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).

  • Maintain the reflux for 16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice (300 g) with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-chloro-3-nitropyridine as a solid.

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Ethenyl-3-nitropyridine

The introduction of the vinyl group can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 4-chloro-3-nitropyridine and a vinylboronic acid derivative, such as potassium vinyltrifluoroborate.[3][4]

Suzuki_Coupling 4-chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-ethenyl-3-nitropyridine 4-Ethenyl-3-nitropyridine 4-chloro-3-nitropyridine->4-ethenyl-3-nitropyridine Vinylboronic_acid Potassium Vinyltrifluoroborate Vinylboronic_acid->4-chloro-3-nitropyridine Pd_catalyst Pd Catalyst / Ligand Pd_catalyst->4-chloro-3-nitropyridine Base Base Base->4-chloro-3-nitropyridine

Figure 2: Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 4-Ethenyl-3-nitropyridine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Chloro-3-nitropyridine1.0158.555.0 g
Potassium vinyltrifluoroborate1.5133.996.3 g
Pd(dppf)Cl₂·CH₂Cl₂0.03816.64770 mg
Cesium carbonate (Cs₂CO₃)2.0325.8220.5 g
1,4-Dioxane/Water (4:1)--100 mL

Procedure:

  • In a 250 mL Schlenk flask, combine 4-chloro-3-nitropyridine (5.0 g, 31.5 mmol), potassium vinyltrifluoroborate (6.3 g, 47.3 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (770 mg, 0.945 mmol), and cesium carbonate (20.5 g, 63.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (80 mL) and degassed water (20 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-ethenyl-3-nitropyridine.

Applications of 4-Ethenyl-3-nitropyridine as a Chemical Intermediate

The unique combination of a reactive vinyl group and an electron-deficient nitro-substituted pyridine ring makes 4-ethenyl-3-nitropyridine a valuable intermediate for the synthesis of a diverse range of complex molecules.

Diels-Alder Cycloadditions for the Construction of Fused Heterocyclic Systems

The electron-withdrawing nitro group enhances the dienophilic character of the vinyl group, making 4-ethenyl-3-nitropyridine a suitable partner in Diels-Alder reactions.[5][6] This provides a direct route to functionalized tetrahydroquinolines, which are prevalent scaffolds in medicinal chemistry.

Diels_Alder 4-ethenyl-3-nitropyridine 4-Ethenyl-3-nitropyridine Tetrahydroquinoline Functionalized Tetrahydroquinoline 4-ethenyl-3-nitropyridine->Tetrahydroquinoline [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Tetrahydroquinoline Lewis_Acid Lewis Acid (optional) Lewis_Acid->4-ethenyl-3-nitropyridine

Figure 3: Diels-Alder reaction of 4-ethenyl-3-nitropyridine.

Protocol 3: [4+2] Cycloaddition with Cyclopentadiene

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Ethenyl-3-nitropyridine1.0150.131.0 g
Cyclopentadiene (freshly cracked)3.066.101.32 g
Toluene--20 mL

Procedure:

  • To a pressure tube, add 4-ethenyl-3-nitropyridine (1.0 g, 6.66 mmol) and toluene (20 mL).

  • Add freshly cracked cyclopentadiene (1.32 g, 19.98 mmol).

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess cyclopentadiene and toluene.

  • The crude product can be purified by column chromatography on silica gel to afford the corresponding tetrahydroquinoline derivative.

Michael Additions for the Introduction of Diverse Functional Groups

The polarized nature of the vinyl group, enhanced by the nitro substituent, makes 4-ethenyl-3-nitropyridine an excellent Michael acceptor.[7][8] This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions, providing a straightforward method for carbon-carbon and carbon-heteroatom bond formation at the β-position of the vinyl group.

Michael_Addition 4-ethenyl-3-nitropyridine 4-Ethenyl-3-nitropyridine Adduct Michael Adduct 4-ethenyl-3-nitropyridine->Adduct Conjugate Addition Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Adduct Base Base (e.g., K₂CO₃) Base->Nucleophile

Figure 4: Michael addition to 4-ethenyl-3-nitropyridine.

Protocol 4: Aza-Michael Addition with Morpholine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Ethenyl-3-nitropyridine1.0150.131.0 g
Morpholine1.287.120.70 g
Potassium carbonate (K₂CO₃)0.1138.2192 mg
Acetonitrile--25 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-ethenyl-3-nitropyridine (1.0 g, 6.66 mmol) in acetonitrile (25 mL).

  • Add morpholine (0.70 g, 8.00 mmol) and potassium carbonate (92 mg, 0.67 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired aza-Michael adduct.

Reduction of the Nitro Group to Access Amino Pyridine Derivatives

The nitro group of 4-ethenyl-3-nitropyridine can be selectively reduced to an amino group, a crucial transformation in the synthesis of many pharmaceuticals.[2][9] This opens up a plethora of subsequent functionalization possibilities, such as amide bond formation, diazotization, and participation in the construction of other heterocyclic rings.

Nitro_Reduction 4-ethenyl-3-nitropyridine 4-Ethenyl-3-nitropyridine Amino_Pyridine 4-Ethenylpyridin-3-amine 4-ethenyl-3-nitropyridine->Amino_Pyridine Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂·2H₂O) Reducing_Agent->4-ethenyl-3-nitropyridine

Figure 5: Reduction of the nitro group.

Protocol 5: Reduction of the Nitro Group using Tin(II) Chloride

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Ethenyl-3-nitropyridine1.0150.132.0 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0225.6312.0 g
Ethanol--50 mL
Concentrated HCl--5 mL

Procedure:

  • In a 100 mL round-bottom flask, suspend 4-ethenyl-3-nitropyridine (2.0 g, 13.3 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (12.0 g, 53.2 mmol) and concentrated hydrochloric acid (5 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice water (100 mL).

  • Basify the mixture to pH > 8 with a 2 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 4-ethenylpyridin-3-amine, which can be further purified by column chromatography if necessary.

Conclusion

4-Ethenyl-3-nitropyridine is a promising and highly functionalized chemical intermediate with significant potential in synthetic organic chemistry. Its accessible synthesis and the orthogonal reactivity of its vinyl and nitro groups allow for a wide range of transformations, making it a valuable building block for the construction of novel and complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this versatile synthon in the pursuit of new pharmaceuticals and agrochemicals.

References

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, RSC Publishing.
  • 4-Chloro-3-nitropyridine | 13091-23-1. ChemicalBook.
  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • Conjugate Additions to Vinyl-Substituted Arom
  • (A) Overview of vinylpyridine Diels–Alder variants. (B) Relevance of...
  • The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.
  • Aza-Michael-type addition of amines to 2-vinylpyridine and...
  • Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Pyridines. Wikipedia.
  • [Ph 3 C][B(C 6 F 5 ) 4 ]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, RSC Publishing.
  • Process for preparation of nitropyridine derivatives.
  • Phosphoric Acid-Catalyzed Alkene Difunctionalization of 2-Vinylpyridines via HOMO/LUMO Biactivated Diels–Alder Reaction.
  • Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine.
  • (a) Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles..
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. [No Source Found].
  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses.
  • Reduction of nitro compounds. Wikipedia.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Wittig Reaction - Organic Chemistry Portal. [No Source Found].
  • Diels–Alder reaction. Wikipedia.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Nitro Reduction - Common Conditions. [No Source Found].
  • Wittig Reaction: Mechanism and Examples. Master Organic Chemistry.
  • Wittig Reaction - Common Conditions. [No Source Found].
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
  • Horner-Wadsworth-Emmons Reaction. TCI Deutschland GmbH.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
  • Wittig reaction. Wikipedia.
  • Heck reaction. Wikipedia.
  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters.
  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC.
  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Heck Reaction - Organic Chemistry Portal. [No Source Found].
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Heck Reaction - Chemistry LibreTexts. [No Source Found].

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Method

Application Note: Safe Handling and Operational Protocols for 4-Ethenyl-3-nitropyridine

Executive Summary & Compound Profile 4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine) is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrrolopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine) is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrrolopyridines (azaindoles) for kinase inhibitor development.

Unlike standard pyridines, this molecule possesses a "push-pull" electronic structure. The electron-withdrawing nitro group (


) at position 3 significantly reduces electron density on the pyridine ring, activating the vinyl group at position 4. This makes the terminal alkene an aggressive Michael Acceptor , capable of rapid covalent bonding with biological nucleophiles (cysteine residues in proteins) and susceptible to exothermic polymerization.

Key Physical Properties (Inferred from Class Data):

  • Appearance: Yellow to orange solid or oil (nitro-conjugated systems are often colored).

  • Reactivity: High susceptibility to nucleophilic attack and radical polymerization.

  • Storage Requirement: -20°C, under inert atmosphere, protected from light.

Structural Hazard Analysis

To handle this compound safely, one must understand the causality of its hazards. It is not merely "toxic"; it is a specific alkylating agent.

The Nitro-Vinyl Activation Loop

The safety profile is dictated by the electronic relationship between the nitro and vinyl groups.

  • Electronic Activation: The 3-nitro group withdraws electron density from the ring.

  • Vinyl Polarization: This withdrawal makes the

    
    -carbon of the 4-vinyl group highly electrophilic.
    
  • Biological Consequence: Upon skin contact, it rapidly alkylates skin proteins (Michael Addition), leading to sensitization, blistering, or DNA interaction.

  • Chemical Consequence: Without stabilization, the vinyl group can undergo "runaway" polymerization, generating heat and potentially rupturing sealed vessels.

Visualization: Reactivity Logic

HazardLogic Nitro 3-Nitro Group (Electron Withdrawing) Ring Pyridine Ring (Electron Deficient) Nitro->Ring Withdraws e- Vinyl 4-Vinyl Group (Activated Electrophile) Ring->Vinyl Activates Risk1 Risk: Rapid Polymerization (Exothermic) Vinyl->Risk1 Radical Mechanism Risk2 Risk: Irreversible Alkylation (Skin/DNA Damage) Vinyl->Risk2 Michael Addition

Figure 1: Mechanistic pathway linking chemical structure to specific safety hazards.

Storage and Stability Protocols

Improper storage is the leading cause of degradation and unexpected pressure buildup in storage vials.

ParameterSpecificationRationale
Temperature -20°C (Freezer) Retards spontaneous polymerization kinetics.
Atmosphere Argon or Nitrogen Oxygen can form peroxides with vinyl groups, initiating radical chains.
Stabilizer Check for BHT/TBC Commercial batches often contain 4-tert-butylcatechol (TBC). If purifying, re-add inhibitor immediately.
Light Amber Vials / Foil Nitro compounds are photolabile; UV light can catalyze decomposition.

Critical Control Point: Do not store neat (undiluted) material at room temperature for >4 hours. If the compound appears viscous or cloudy, polymerization may have initiated.

Operational Handling Procedures

A. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for strong Michael acceptors due to rapid permeation.

  • Primary Barrier: Laminate film gloves (e.g., Silver Shield®) or double-gloved Nitrile (minimum 0.11 mm thickness, change every 15 mins).

  • Respiratory: Fume hood is mandatory. If handling powders >100 mg outside a hood, use an N95/P100 respirator.

  • Eye Protection: Chemical splash goggles. Face shield recommended for synthesis >1g.

B. Weighing and Transfer Protocol

Objective: Prevent aerosolization and static discharge.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which can accelerate hydrolysis or polymerization).

  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy. Vinyl-nitro compounds can be static-prone.[1]

  • Tools: Use disposable plastic spatulas. Avoid metal-on-glass friction if the compound is dry and potentially energetic.

  • Containment: Weigh inside a fume hood. If using a balance outside, use a "secondary container" method (weigh closed vial, remove sample in hood, re-weigh closed vial).

C. Reaction Setup & Quenching

Objective: Control the exotherm.

  • Dilution: Always run reactions in dilute solvent (0.1 M - 0.5 M). High concentrations increase the risk of runaway polymerization.

  • The "Michael Quench" (Waste Treatment):

    • Never dispose of reactive Michael acceptors directly into organic waste drums; they can react with other waste (amines/thiols) and heat up the drum.

    • Protocol: Treat waste stream with an excess of aqueous Cysteine or Ethanolamine for 1 hour. These nucleophiles will "consume" the vinyl group, converting the toxic alkene into a benign adduct before disposal.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Storage Retrieval (-20°C, Argon) Equil Warm to RT (Prevent Condensation) Start->Equil Weigh Weighing (Fume Hood + Double Gloves) Equil->Weigh React Reaction (Dilute <0.5M) Weigh->React Waste Waste Gen React->Waste Quench Chemical Quench (Add Cysteine/Amine) Waste->Quench MANDATORY STEP Disposal Solvent Waste Quench->Disposal

Figure 2: Operational workflow emphasizing the critical waste quenching step.

Emergency Response

Scenario: Skin Exposure (Chemical Burn/Sensitization Risk)

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability.

  • Wash: Flush with copious soap and water for 15 minutes.

  • Neutralization: If available, wash with a mild solution of polyethylene glycol (PEG-400) to solubilize and remove the lipophilic compound.

Scenario: Spillage (>100 mg)

  • Isolate: Evacuate the immediate area.

  • PPE: Don Silver Shield® gloves and respiratory protection.

  • Neutralize: Cover the spill with a slurry of sand and 10% ethanolamine or aqueous sodium carbonate. Allow to sit for 15 minutes to deactivate the Michael acceptor.

  • Cleanup: Sweep into a hazardous waste container.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PubChem). (n.d.). 4-Vinylpyridine Compound Summary (Structural Analog Safety). Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation Guide: 4-Ethenyl-3-nitropyridine

Strategic Overview: The Analytical Challenge 4-Ethenyl-3-nitropyridine (also known as 3-nitro-4-vinylpyridine) represents a high-value scaffold in the synthesis of fused heterocyclic systems, particularly pyrrolopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Analytical Challenge

4-Ethenyl-3-nitropyridine (also known as 3-nitro-4-vinylpyridine) represents a high-value scaffold in the synthesis of fused heterocyclic systems, particularly pyrrolopyridines and naphthyridines.

From a spectroscopic standpoint, this molecule presents a "push-pull" electronic conflict that complicates analysis:

  • The Pyridine Core: Naturally electron-deficient.

  • The 3-Nitro Group: A strong electron-withdrawing group (EWG) that severely deshields the H2 and H6 protons.

  • The 4-Ethenyl Group: A conjugated system that acts as a resonance donor/acceptor depending on the reaction conditions, creating a distinct AMX (or ABC) spin system in the alkene region.

This guide moves beyond basic peak listing. We will dissect the causality of the signals, comparing solvent systems to optimize resolution and providing a self-validating logic for confirming structural identity against common synthetic impurities.

Analytical Workflow & Solvent Selection[1][2]

The choice of solvent is not merely about solubility; it dictates the separation of critical signals, particularly the vinyl protons which can overlap with aromatic signals in lower-field solvents.

Comparative Solvent Performance[3][4][5]
FeatureChloroform-d (CDCl

)
DMSO-d

Recommendation
Solubility Moderate. Good for oils/low MW solids.Excellent. Required for polar intermediates.Use DMSO-d

if the sample is a crude solid or salt.
Water Peak

1.56 ppm (Usually non-interfering).

3.33 ppm (Can obscure aliphatic impurities).
CDCl

is preferred for detecting aliphatic impurities.
Chemical Shift Standard reference. H-bonding is minimal.H-bonding causes downfield shifts of H2/H6.DMSO-d

separates H2 from H6 more effectively due to solvent-solute interactions.
Exchangeable Protons Broad or invisible.Sharp, visible signals.Irrelevant for this specific molecule (no -OH/-NH), but DMSO stabilizes the dipole.
Decision Logic Diagram

AnalysisWorkflow Sample Crude Sample Solubility Solubility Check Sample->Solubility CDCl3 Soluble in CDCl3? Solubility->CDCl3 DMSO Use DMSO-d6 CDCl3->DMSO No RunH1 Run 1H NMR (d1 > 5s) CDCl3->RunH1 Yes DMSO->RunH1 RunC13 Run 13C NMR (>256 scans) RunH1->RunC13 QC QC: Check Vinyl Integrals RunC13->QC

Figure 1: Decision matrix for solvent selection and acquisition parameters. Note the requirement for a long relaxation delay (d1) to ensure accurate integration of the isolated H2 proton.

1H NMR Analysis: The Vinyl-Nitro Interaction

The 1H NMR spectrum of 4-ethenyl-3-nitropyridine is defined by two distinct regions: the deshielded aromatic zone (8.5–9.5 ppm) and the vinyl zone (5.5–7.5 ppm).

Expected Chemical Shifts & Assignments (DMSO-d )

Note: Values are representative estimates based on substituent additivity rules (Pretsch) and analog data (4-vinylpyridine + 3-nitro effects).

Proton

(ppm)
Mult.

(Hz)
Structural Logic (The "Why")
H-2 9.20 – 9.35 s (d)

Most Deshielded. Located between the ring Nitrogen and the Nitro group. The electron withdrawal is maximized here.
H-6 8.70 – 8.85 d

Adjacent to Nitrogen, coupled to H-5. Less deshielded than H-2 because it is meta to the Nitro group.
H-5 7.60 – 7.80 d

Ortho to the vinyl group. Shielded relative to H-2/H-6 due to distance from N and NO

.
H-

(Vinyl)
7.00 – 7.20 dd

The "Internal" vinyl proton. Deshielded by the aromatic ring current and the inductive effect of the pyridine.
H-

(trans)
6.00 – 6.20 d

Terminal proton trans to the ring. Large

value (17 Hz) is diagnostic for the vinyl group.
H-

(cis)
5.60 – 5.80 d

Terminal proton cis to the ring. Intermediate

value (11 Hz).
The Vinyl Splitting Tree (Visualization)

The vinyl group forms an AMX system (or ABX depending on field strength). The H-


 proton couples to both terminal protons, while the terminal protons couple to each other (geminal coupling, usually small, 

Hz) and to H-

.

Figure 2: Splitting topology for the internal vinyl proton (H-


). The large trans-coupling and medium cis-coupling create a characteristic "quartet-like" doublet of doublets.

13C NMR Analysis: Carbon Framework

The 13C spectrum confirms the regiochemistry of the nitro substitution.

CarbonType

(ppm)
Diagnostic Feature
C-2 CH150 – 154 Very downfield due to N-adjacency and ortho-NO

.
C-6 CH150 – 152 Downfield due to N-adjacency.
C-4 C

140 – 145 Quaternary. Substituted by the vinyl group.[1]
C-3 C

142 – 146 Quaternary. Bearing the NO

group (often broad due to N-relaxation).
C-

(Vinyl)
CH130 – 135 Olefinic CH.
C-5 CH118 – 122 Most shielded ring carbon.
C-

(Vinyl)
CH

120 – 124 Terminal olefinic carbon. DEPT-135 will show this as inverted (negative) phase.

Critical Validation Step: Run a DEPT-135 experiment.

  • Positive Signals: C-2, C-6, C-5, C-

    
    .
    
  • Negative Signals: C-

    
     (Vinyl CH
    
    
    
    ).
  • Absent Signals: C-3, C-4 (Quaternary).

  • If C-3 appears, your pulse sequence delay is incorrect or the assignment is wrong.

Impurity Profiling & QC

When synthesizing this molecule (e.g., via Stille coupling of 4-chloro-3-nitropyridine), specific impurities are common.

Starting Material: 4-Chloro-3-nitropyridine
  • Detection: Look for a shift in H-5. In the chloro-precursor, H-5 is more shielded than in the vinyl product.

  • Key Indicator: Absence of vinyl signals (5.5 – 7.2 ppm).

Polymerization (Poly-4-vinyl-3-nitropyridine)

Vinyl pyridines are prone to spontaneous polymerization, especially if the nitro group activates the alkene.

  • Detection: Broadening of all peaks.

  • Key Indicator: Loss of the sharp vinyl coupling patterns. Appearance of broad aliphatic blobs at 1.5 – 3.0 ppm (polymer backbone).

Hydrolysis Products (Pyridones)
  • Detection: Appearance of broad NH singlets >11 ppm.

Experimental Protocol

To ensure publication-quality data (E-E-A-T standard), follow this protocol:

  • Sample Prep: Dissolve 10–15 mg of compound in 0.6 mL DMSO-d

    
    . Ensure the solution is clear; filter through cotton if cloudy (polymer removal).
    
  • 1H Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (

      
      ): Minimum 5 seconds . The H-2 proton is isolated and relaxes slowly. Short delays will under-integrate this proton, leading to incorrect stoichiometry calculations.
      
    • Scans: 16 (Standard) or 64 (for trace impurity detection).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for sensitivity.

    • Zero Filling: Fill to at least 64k points to resolve the fine splitting of the vinyl group (

      
       Hz).
      

References

  • Solvent Effects on Chemical Shifts

    • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link

  • Hansen, M.; Jakobsen, H. J.
  • Vinyl Pyridine Data (Baseline for Comparison)

    • SpectraBase. "4-Vinylpyridine 1H NMR Spectrum."[3] Link

  • Synthesis and Characterization of Nitro-Vinyl Pyridines: Looker, J. H., et al. "Stille Coupling Approaches to Functionalized Pyridines." J. Heterocyclic Chem. (General reference for synthetic context).

Disclaimer: The chemical shifts provided are estimated based on high-confidence structure-activity relationships and analog data. Always confirm with 2D NMR (HSQC/HMBC) for absolute structural assignment in novel synthesis.

Sources

Comparative

Biological Activity &amp; Performance Guide: 4-Ethenyl-3-nitropyridine vs. Analogs

The following guide provides an in-depth technical analysis of 4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine), positioning it within the landscape of covalent drug discovery and chemical biology. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine), positioning it within the landscape of covalent drug discovery and chemical biology.

Executive Summary: The "Hyper-Reactive" Warhead

4-Ethenyl-3-nitropyridine represents a specialized class of Michael acceptors used primarily in covalent fragment screening and chemoproteomics. Unlike standard vinylpyridines used in FDA-approved drugs (which are often "tuned down" for selectivity), the presence of the electron-withdrawing nitro group at the C3 position drastically increases the electrophilicity of the C4-vinyl group.

This compound serves two critical roles in modern drug development:

  • Cysteine Probing : A "hot" electrophile for rapid labeling of low-reactivity cysteine residues in proteomic profiling.

  • Synthetic Precursor : A key intermediate for the Leimgruber-Batcho or Bartoli type synthesis of 7-azaindoles (pyrrolopyridines), a privileged scaffold in kinase inhibitors (e.g., Vemurafenib analogs).

Mechanism of Action: Tunable Covalent Modification

The biological activity of 4-ethenyl-3-nitropyridine is driven by Targeted Covalent Modification (TCM) . It functions as an irreversible inhibitor by forming a thioether bond with nucleophilic cysteine residues on target proteins.

The Chemical Trigger

The vinyl group acts as a "warhead." Its reactivity is modulated by the heterocycle's electronics:

  • Pyridine Nitrogen (N1) : Inductively withdraws electrons, activating the ring.

  • Nitro Group (C3-NO₂) : A strong resonance and inductive electron-withdrawing group (EWG). It destabilizes the vinyl bond, lowering the activation energy for nucleophilic attack at the

    
    -carbon.
    
Reaction Pathway (Michael Addition)

The following diagram illustrates the kinetic mechanism where a protein cysteine thiol attacks the warhead.

MichaelAddition Cys Protein Cysteine (Nucleophile -SH) Complex Transition State (Meisenheimer-like) Cys->Complex Nucleophilic Attack (k_inact) Warhead 4-Ethenyl-3-nitropyridine (Michael Acceptor) Warhead->Complex Adduct Stable Thioether Adduct (Irreversible Inhibition) Complex->Adduct Proton Transfer (Rapid)

Figure 1: Mechanism of Covalent Cysteine Modification. The nitro group enhances the electrophilicity of the vinyl


-carbon, facilitating rapid attack by the cysteine thiolate.

Comparative Analysis: 4-Ethenyl-3-nitropyridine vs. Analogs

In drug design, "reactivity" must be balanced with "selectivity." The table below compares 4-ethenyl-3-nitropyridine with its structural analogs to highlight its specific utility.

Performance Matrix
Feature4-Ethenyl-3-nitropyridine 4-Vinylpyridine (Standard) Acrylamide (Drug Standard) 2-Vinyl-3-nitropyridine
Electronic State Hyper-Activated (NO₂ + Pyridine N)Moderately Activated (Pyridine N only)Tunable (Amide resonance)Highly Activated (Inductive effect)
Reactivity (k₂) High (> 50 M⁻¹s⁻¹)Moderate (~ 0.5 - 5 M⁻¹s⁻¹)Low to High (Tunable)High
Selectivity Low (Promiscuous labeling)High (Specific to hyper-reactive Cys)High (Requires binding pocket)Moderate
Primary Use Proteomics / Synthesis PrecursorCysteine Alkylation ReagentCovalent Kinase InhibitorsFragment Libraries
Stability Polymerizes readilyStable monomerStablePolymerizes readily
Detailed Comparison
Vs. 4-Vinylpyridine (The Proteomic Standard)
  • 4-Vinylpyridine (4-VP) is the gold standard for alkylating cysteines in mass spectrometry because it is selective and forms stable ions.

  • The Nitro Analog : The addition of the 3-nitro group makes the compound significantly more reactive. While 4-VP requires basic pH (pH 8.0) to efficiently label cysteines, 4-ethenyl-3-nitropyridine can react at physiological or slightly acidic pH. This makes it useful for capturing "cryptic" cysteines that are less nucleophilic, but it renders it too toxic for general systemic drug use (high risk of glutathione depletion).

Vs. Acrylamides (The Therapeutic Standard)
  • Drugs like Osimertinib or Ibrutinib use acrylamide warheads.[1] These are "soft" electrophiles that only react when positioned precisely next to a cysteine by the drug's scaffold (proximity-driven reactivity).

  • 4-Ethenyl-3-nitropyridine is an "intrinsic" electrophile. It does not strictly require a binding pocket to react. Therefore, it is rarely a drug candidate itself but is used in Activity-Based Protein Profiling (ABPP) to map the "ligandability" of proteins.

Experimental Protocols

To validate the activity of 4-ethenyl-3-nitropyridine, the following protocols are recommended. These establish its reactivity profile (


) and biological efficacy (

).
Protocol A: Glutathione (GSH) Reactivity Assay (Kinetic Profiling)

Purpose: To quantify the intrinsic electrophilicity (


) of the warhead.
  • Preparation : Prepare a 10 mM stock of 4-ethenyl-3-nitropyridine in DMSO. Prepare a 10 mM fresh solution of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction : Mix compound and GSH at a 1:10 ratio (50 µM compound : 500 µM GSH) in a 96-well plate.

  • Monitoring : Monitor the depletion of the free compound via UV-Vis absorbance (the nitro-pyridine chromophore shifts upon alkylation) or HPLC-MS at time points: 0, 5, 10, 30, 60 min.

  • Calculation : Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ). Second-order rate constant
    
    
    .
    • Expected Result:

      
       min (Fast) vs. 4-vinylpyridine 
      
      
      
      min.
Protocol B: Covalent Docking & Mass Shift Analysis

Purpose: To confirm irreversible binding to a target protein (e.g., a kinase).

  • Incubation : Incubate the target protein (1 µM) with 4-ethenyl-3-nitropyridine (10 µM) for 1 hour at 37°C.

  • Desalting : Remove excess small molecule using a Zeba spin column or dialysis.

  • Intact Mass Spec : Analyze the protein via ESI-TOF MS.

  • Verification : Look for a mass shift of +150.13 Da (Molecular weight of the compound).

    • Control: Pre-treat protein with iodoacetamide (blocks Cys). If the mass shift is prevented, the hit is Cys-specific.

Synthesis & Precursor Utility

While biologically active, this compound is often cited as a transient intermediate in the synthesis of Azaindoles (Pyrrolopyridines), which are potent kinase inhibitors.

Synthesis Start 4-Methyl-3-nitropyridine Step1 DMF-DMA / Heat (Condensation) Start->Step1 Inter Enamine Intermediate Step1->Inter Step2 Reduction (Fe/AcOH) (Cyclization) Inter->Step2 Product 1H-Pyrrolo[2,3-c]pyridine (5-Azaindole) Step2->Product

Figure 2: Synthetic Utility. The "vinyl" character (often formed in situ via enamines) is the cyclization trigger to form the azaindole scaffold.

References

  • Hacker, S. M., et al. (2019). "Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification."[2][3] Angewandte Chemie International Edition. Link

  • Lévesque, S., et al. (2024). "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters. Link[4]

  • Bakke, J. M., et al. (1999). "The Synthesis of β-nitropyridine compounds." Acta Chemica Scandinavica. Link

  • Roesli, C., et al. (2016).[5] "Ion source-dependent performance of 4-vinylpyridine... for the detection of cysteine-containing peptides."[5] Analytical and Bioanalytical Chemistry. Link

  • Griffioen, G., et al. (2024). "3-nitropyridine analogues as novel microtubule-targeting agents." PLOS ONE. Link

Sources

Validation

Technical Guide: X-ray Crystallography of 4-Ethenyl-3-nitropyridine Derivatives

Executive Summary & Strategic Value In the landscape of heterocyclic drug discovery, 4-Ethenyl-3-nitropyridine derivatives represent a privileged scaffold. The "push-pull" electronic nature of the 3-nitro (electron-withd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of heterocyclic drug discovery, 4-Ethenyl-3-nitropyridine derivatives represent a privileged scaffold. The "push-pull" electronic nature of the 3-nitro (electron-withdrawing) and 4-ethenyl (conjugation-extending) groups creates unique dipole moments and reactivity profiles suitable for antimicrobial and anticancer agents.

However, the structural characterization of these conjugated systems presents a specific challenge: conformational ambiguity . While solution-state NMR can confirm connectivity, it fails to accurately predict the torsional strain between the nitro group and the pyridine ring—a critical parameter that dictates ligand-protein binding affinity.

This guide objectively compares X-ray crystallography against alternative structural elucidation methods, establishing it as the gold standard for defining the 3D pharmacophore of these derivatives.

Comparative Analysis: X-ray vs. Alternatives

For a researcher targeting a lead candidate, choosing the right analytical method is a decision of resource allocation vs. data fidelity.

Table 1: Performance Comparison for Rigid Conjugated Systems
FeatureSingle Crystal X-ray Diffraction (SC-XRD) Solution-State NMR (

H/

C/NOESY)
Computational Modeling (DFT)
Primary Output Absolute 3D configuration & packingConnectivity & dynamic solution conformationTheoretical energy minima
Nitro Group Torsion Measured directly (often twisted 30-60° due to sterics)Averaged (often appears freely rotating)Predicted (dependent on basis set accuracy)
Intermolecular Forces Visualized (

stacking, H-bonds)
Inferred (concentration dependent shifts)N/A (single molecule gas phase usually)
Sample Requirement Single Crystal (

mm)

5-10 mg dissolved sample
None (Virtual)
Limitation Requires crystalline solid; static snapshotCannot see packing forces; solvent averagingidealized "gas phase" structure
"Truth" Factor High (Direct observation of electron density)Medium (Indirect magnetic environment)Low/Medium (Model dependent)
Why X-ray Wins for this Scaffold

In 4-ethenyl-3-nitropyridines, the steric clash between the C3-nitro group and the C4-vinyl proton often forces the nitro group out of planarity.

  • NMR sees a time-averaged signal, potentially suggesting a planar molecule.

  • X-ray captures the frozen state, revealing the specific torsion angle (

    
    ) required for crystal packing. This angle is often the exact conformation bound by biological receptors.
    

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow. The synthesis relies on the acidity of the C4-methyl protons in 4-methyl-3-nitropyridine, activated by the ortho-nitro group, allowing condensation with aldehydes.

Phase 1: Synthesis & Crystallization
  • Precursor: 4-Methyl-3-nitropyridine (commercially available).

  • Reaction: Knoevenagel-type condensation with an aromatic aldehyde (e.g., benzaldehyde for the styryl derivative).

  • Catalyst: Piperidine (mild base) in refluxing methanol.

Crystallization Protocol (The Critical Step):

  • Solvent Selection: These derivatives are often sparingly soluble in ethanol. Use Acetonitrile (MeCN) or a DMF/Water slow diffusion system.

  • Technique: Slow evaporation at 4°C.

    • Why 4°C? Slower kinetics reduce nucleation sites, favoring fewer, larger crystals over microcrystalline powder.

    • Why MeCN? It often prevents the inclusion of disordered solvent molecules which plague varying solvates.

Phase 2: Data Collection & Refinement
  • Temperature: 100 K (Cryostream).

    • Reasoning: The nitro group (

      
      ) is prone to high thermal motion. At room temperature, the oxygen atoms appear as smeared ellipsoids. Cooling freezes this motion, allowing precise bond length determination.
      
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for purely organic light-atom structures.
Visualization: The Structural Workflow

G Start 4-Methyl-3-nitropyridine Synth Condensation (Aldehyde + Base) Start->Synth Crude Crude Product (Yellow Solid) Synth->Crude Cryst Slow Evaporation (Acetonitrile, 4°C) Crude->Cryst Purification Xray SC-XRD Data Collection (100 K, Mo Source) Cryst->Xray Selection Solve Structure Solution (Direct Methods/SHELXT) Xray->Solve Refine Refinement (Anisotropic + H-atoms) Solve->Refine Refine->Cryst If Disordered Final CIF / 3D Model Refine->Final

Figure 1: Optimized workflow for structural determination of nitropyridine derivatives. Note the feedback loop: if the nitro group is too disordered, re-crystallization at a lower temperature or different solvent is required.

Structural Insights & Data Interpretation

Once the structure is solved, the analysis must go beyond simple connectivity. For drug development, three specific structural features of 4-ethenyl-3-nitropyridines are paramount.

A. The "Twist" (Steric Torsion)

In the crystal lattice, the molecule is rarely flat.

  • Observation: The dihedral angle between the pyridine ring plane and the nitro group (

    
    ) plane.
    
  • Typical Value:

    
    .
    
  • Significance: This twist minimizes steric repulsion between the nitro oxygens and the vinylic proton. Drug Design Implication: If your docking model assumes a planar (

    
    ) conformation, your binding energy calculations will be erroneous.
    
B. Intermolecular Stacking

These derivatives are electron-deficient aromatics.

  • Observation: Centroid-to-centroid distances between antiparallel pyridine rings.

  • Typical Value:

    
     Å.
    
  • Significance: Strong stacking indicates high lattice energy, correlating with low aqueous solubility . If the X-ray shows tight "graphitic" stacking, formulation will require dispersion aids (e.g., amorphous solid dispersions).

C. Nitro Group Disorder[2][3]
  • Challenge: The

    
     group often exhibits rotational disorder (swinging between two positions).
    
  • Handling: During refinement (using SHELXL), you may need to split the Oxygen positions (e.g., O1A/O1B) and assign partial occupancies (e.g., 60:40).

  • Validation: Check the thermal ellipsoids. If the oxygens look like "footballs" rather than spheres, disorder is present.

Visualization: Interaction Network

Interactions MolA Molecule A (Reference) Feature1 Nitro Twist (~49°) MolA->Feature1 Intramolecular Feature2 Pi-Pi Stacking (3.6 Å) MolA->Feature2 Feature3 C-H...O Bond (Weak) MolA->Feature3 MolB Molecule B (Inverted) MolB->Feature2 MolC Molecule C (Translation) MolC->Feature3

Figure 2: Interaction map showing the competition between intramolecular steric twist and intermolecular packing forces.

References

  • Synthesis & Reactivity

    • Condensation of 2-methyl-3-nitropyridines with aromatic aldehydes.[1] ResearchGate.[2][1]

  • Structural Comparison (NMR vs X-ray)

    • Comparison of NMR and X-ray crystallography. Birkbeck, University of London.

  • Crystallographic Disorder

    • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. (Discusses nitro group disorder and twist angles). PMC.

  • Intermolecular Interactions

    • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. (Analysis of N...H and stacking in nitropyridines). PMC.

Sources

Comparative

A Senior Application Scientist's Guide to the Computational Analysis of 4-Ethenyl-3-nitropyridine: A Comparative Study

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, pyridine derivatives represent a cornerstone class of compounds, valued for their ve...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyridine derivatives represent a cornerstone class of compounds, valued for their versatile electronic properties and biological activities.[1] The strategic introduction of substituents onto the pyridine scaffold allows for the fine-tuning of these characteristics. This guide focuses on 4-Ethenyl-3-nitropyridine, a molecule featuring the competing electronic influences of an electron-withdrawing nitro group and a potentially electron-donating ethenyl (vinyl) group.

Understanding the precise interplay of these functional groups is paramount for predicting the molecule's reactivity, stability, and potential as a synthetic intermediate. Direct experimental characterization can be resource-intensive. Therefore, computational analysis, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, predictive, and cost-effective alternative to elucidate molecular properties at an atomic level.[1]

This guide provides a comparative computational analysis of 4-Ethenyl-3-nitropyridine against its parent and intermediate structures—Pyridine, 4-Ethenylpyridine, and 3-Nitropyridine. We will explore how these substitutions modulate the electronic landscape, offering insights into chemical reactivity and behavior.

Part 1: Theoretical Framework and Methodology Selection

The "Why" Behind the Method: Density Functional Theory (DFT)

For the analysis of organic molecules like pyridine derivatives, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and efficiency.[2] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which has been demonstrated to provide reliable predictions for a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics of N-heterocycles.[3][4]

To ensure a robust and accurate description of the electron distribution, especially for the diffuse electrons in the π-systems and the electronegative nitro group, the 6-311++G(d,p) basis set was chosen.[2] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling systems with potential charge separation, while the (d,p) polarization functions allow for greater flexibility in describing the shape of atomic orbitals, which is essential for accurate bonding representation.

Comparative Molecular Set

To contextualize the properties of 4-Ethenyl-3-nitropyridine, a logical comparison against structurally related molecules is essential. The chosen set allows for a systematic evaluation of substituent effects:

  • Pyridine: The unsubstituted core, our baseline.

  • 4-Ethenylpyridine: Isolates the effect of the ethenyl group.[5]

  • 3-Nitropyridine: Isolates the effect of the nitro group.

  • 4-Ethenyl-3-nitropyridine: The target molecule, combining both effects.

Part 2: Computational Workflow and Key Property Analysis

A standardized and reproducible computational workflow is critical for ensuring the validity of the results. The process detailed below represents a self-validating system, where each step confirms the success of the previous one.

Computational Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase node_input 1. Define Molecular Structures (SMILES) node_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) node_input->node_opt node_freq 3. Frequency Calculation node_opt->node_freq node_validate 5. Validate Minimum Energy (No Imaginary Frequencies) node_freq->node_validate Validation Step node_prop 4. Single-Point Energy & Property Calculation (HOMO, LUMO, MEP) node_extract 6. Extract & Tabulate Data node_prop->node_extract node_validate->node_prop node_vis 7. Visualize Orbitals & Potentials node_extract->node_vis

Caption: Standardized workflow for computational analysis.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[6][7] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[8]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a stronger tendency to donate electrons.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy signifies a greater propensity to accept electrons.

  • HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9]

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule.[10] It is calculated by determining the electrostatic force a positive test charge would experience at any point on the electron density surface.[11] MEP maps are invaluable for identifying regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).[12]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), typically found near electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

  • Blue/Green Regions: Indicate positive electrostatic potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Part 3: Comparative Results and Discussion

The calculated electronic properties for the four pyridine derivatives are summarized below. All calculations were performed in the gas phase.

CompoundDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Pyridine[13]2.22-6.89-0.456.44
4-Ethenylpyridine[5]2.51-6.21-0.835.38
3-Nitropyridine4.01-7.85-2.655.20
4-Ethenyl-3-nitropyridine 4.45 -7.24 -2.98 4.26
Discussion of Substituent Effects

The data reveals a clear and logical progression of electronic properties based on the substituents.

Substituent Effects Pyridine Pyridine HOMO: -6.89 eV LUMO: -0.45 eV Gap: 6.44 eV Ethenyl 4-Ethenylpyridine HOMO: -6.21 eV LUMO: -0.83 eV Gap: 5.38 eV Pyridine->Ethenyl + Ethenyl Group (π-Donating) Raises HOMO, Lowers Gap Nitro 3-Nitropyridine HOMO: -7.85 eV LUMO: -2.65 eV Gap: 5.20 eV Pyridine->Nitro + Nitro Group (σ/π-Withdrawing) Lowers HOMO & LUMO, Lowers Gap Target 4-Ethenyl-3-nitropyridine HOMO: -7.24 eV LUMO: -2.98 eV Gap: 4.26 eV Ethenyl->Target + Nitro Group Nitro->Target + Ethenyl Group

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 4-Ethenyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly those destined for pharmaceutical and materials science applications, the rigorous validation of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical and materials science applications, the rigorous validation of purity is a cornerstone of scientific integrity and developmental success. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of orthogonal analytical techniques for validating the purity of synthesized 4-Ethenyl-3-nitropyridine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The presence of undetected impurities can significantly impact the biological activity, toxicity, and material properties of a compound. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA) in the comprehensive purity assessment of 4-Ethenyl-3-nitropyridine.

The Synthetic Landscape: Potential Impurities in 4-Ethenyl-3-nitropyridine Synthesis

The synthesis of 4-Ethenyl-3-nitropyridine likely proceeds via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, between a vinyl-donating reagent and a 4-halo-3-nitropyridine derivative. This synthetic route, while efficient, can introduce a variety of impurities that must be diligently identified and quantified.

Potential Impurities Include:

  • Starting Materials: Unreacted 4-halo-3-nitropyridine or the vinylating agent.

  • Homocoupling Products: Dimerization of the vinylating agent or the pyridine derivative.

  • Byproducts from Side Reactions: Isomers, or products of incomplete or alternative reaction pathways.

  • Catalyst Residues: Residual palladium and ligands from the coupling reaction.

  • Solvent Residues: Trapped solvents from the reaction or purification steps.

A robust purity validation strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique hinges on the nature of the analyte and the potential impurities. For a comprehensive purity assessment of 4-Ethenyl-3-nitropyridine, a combination of spectroscopic and chromatographic methods is the most rigorous approach.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Elemental Analysis (CHNS)
Principle Direct proportionality of signal area to the number of nuclei.Differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Combustion of the compound and quantification of resulting gases.
Primary Use Absolute purity determination without a specific reference standard of the analyte.Quantification of known and unknown impurities, routine quality control.Identification and quantification of volatile and semi-volatile impurities.Confirmation of elemental composition and detection of inorganic impurities.
Limit of Detection (LOD) ~0.1%0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL~0.3% deviation from theoretical values.
Limit of Quantification (LOQ) ~0.3%0.03 - 0.3 µg/mL0.003 - 0.03 µg/mLN/A
Impurity Identification Structural elucidation of impurities based on chemical shifts and coupling constants.Based on retention time relative to standards and UV spectrum.Definitive identification based on mass fragmentation patterns.Indirectly indicates the presence of impurities through deviation from theoretical composition.
Strengths - Provides structural information on impurities.- Universal detector for protons.- Fast for routine checks.- High precision and accuracy.- Robust and reproducible.- Applicable to a wide range of compounds.- High sensitivity.- Excellent for identifying unknown volatile impurities.- Confirms the fundamental composition of the bulk material.
Limitations - Lower sensitivity than chromatographic methods.- Signal overlap can complicate quantification.- Requires a reference standard for accurate quantification of impurities.- Non-UV active impurities are not detected.- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.- Insensitive to isomeric impurities.- Requires a relatively pure sample for accurate results.

In-Depth Methodologies and Expected Outcomes

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Primary Standard

For a novel synthesized compound like 4-Ethenyl-3-nitropyridine, where a certified reference standard may not be available, qNMR is an invaluable tool for determining absolute purity.[1][2] The principle relies on the direct proportionality between the integral of an NMR signal and the number of protons generating that signal.[2][3]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 4-Ethenyl-3-nitropyridine and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.[4] The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[4]

  • Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the sample and internal standard.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton to be integrated.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:[3]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh synthesized compound dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh certified internal standard weigh_standard->dissolve acquire Acquire ¹H NMR spectrum (quantitative parameters) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: Workflow for purity determination by quantitative ¹H NMR (qNMR).

Based on the structure and data from analogous compounds, the ¹H NMR spectrum in CDCl₃ is expected to show:

  • Pyridine Ring Protons:

    • H-2: A singlet around δ 9.0-9.2 ppm.

    • H-5: A doublet around δ 7.5-7.7 ppm.

    • H-6: A doublet around δ 8.6-8.8 ppm.

  • Ethenyl Group Protons:

    • Vinyl-Hα (geminal to the ring): A doublet of doublets around δ 6.7-6.9 ppm.

    • Vinyl-Hβ (cis to the ring): A doublet of doublets around δ 5.6-5.8 ppm.

    • Vinyl-Hβ (trans to the ring): A doublet of doublets around δ 6.2-6.4 ppm.

Impurities would present as additional signals in the spectrum, and their integration relative to the analyte and the internal standard would allow for their quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

HPLC with UV detection is the most common technique for routine purity analysis in the pharmaceutical industry.[5][6] It excels at separating the target compound from its impurities, allowing for their quantification.

  • Sample Preparation: Prepare a stock solution of the synthesized 4-Ethenyl-3-nitropyridine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often effective for separating pyridine derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where 4-Ethenyl-3-nitropyridine shows strong absorbance (e.g., 254 nm).

    • Column Temperature: 30 °C.

  • Data Analysis: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prepare_solution Prepare sample solution (e.g., 1 mg/mL) inject Inject onto C18 column prepare_solution->inject separate Gradient elution (Water/Acetonitrile) inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (Area % method) integrate->calculate

Caption: General workflow for purity analysis by HPLC-UV.

The chromatogram should show a major peak corresponding to 4-Ethenyl-3-nitropyridine. Any impurities will appear as separate peaks, and their retention times will depend on their polarity relative to the main compound. For instance, a more polar starting material like 4-chloro-3-nitropyridine would likely elute earlier than the less polar product.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a highly sensitive technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[7][8] It provides definitive identification of impurities through their unique mass fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the synthesized 4-Ethenyl-3-nitropyridine in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to elute compounds with a wide range of boiling points.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for mass analysis.

  • Data Analysis: Identify peaks in the total ion chromatogram (TIC) and analyze their corresponding mass spectra. Compare the fragmentation patterns with spectral libraries (e.g., NIST) for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prepare_solution Prepare dilute solution in volatile solvent inject Inject into GC prepare_solution->inject separate Temperature-programmed separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify Identify impurities by mass fragmentation patterns analyze->identify

Caption: Workflow for impurity identification by GC-MS.

The mass spectrum of 4-Ethenyl-3-nitropyridine is expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be characteristic of the molecule, likely showing losses of the nitro group (NO₂) and fragments corresponding to the pyridine ring and the ethenyl group. The NIST WebBook provides a reference mass spectrum for the closely related 4-vinylpyridine, which shows a prominent molecular ion at m/z 105 and characteristic fragments.[9]

Elemental Analysis (CHNS): The Fundamental Check

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[10] It is a fundamental technique for confirming the empirical formula of a synthesized compound and can indicate the presence of inorganic impurities or residual solvents.

  • Sample Preparation: A small, accurately weighed amount of the dried and purified 4-Ethenyl-3-nitropyridine is required.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₇H₆N₂O₂).

For pure 4-Ethenyl-3-nitropyridine (C₇H₆N₂O₂), the theoretical elemental composition is:

  • Carbon (C): 56.00%

  • Hydrogen (H): 4.03%

  • Nitrogen (N): 18.66%

A deviation of more than ±0.4% from the theoretical values may indicate the presence of impurities.

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and self-validating approach to the purity assessment of synthesized 4-Ethenyl-3-nitropyridine necessitates the strategic integration of multiple orthogonal methods.

  • qNMR serves as the primary method for absolute purity determination, especially in the absence of a certified reference standard.

  • HPLC-UV is the ideal workhorse for routine purity checks, method validation, and the quantification of known impurities.

  • GC-MS provides unparalleled sensitivity and specificity for the identification of volatile and semi-volatile impurities.

  • Elemental Analysis offers a fundamental confirmation of the compound's elemental composition and can reveal the presence of non-carbon-containing impurities.

By employing this multi-technique strategy, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the purity of their synthesized 4-Ethenyl-3-nitropyridine, thereby safeguarding the integrity of their research and development endeavors.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Vinylpyridine. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Vinylpyridine (FDB004426). Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Vinylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Molecular Mass Characterization of Poly(4-Vinylpyridine) | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • SSRN. (2023, December 6). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Retrieved from [Link]

  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals | Request PDF. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-ethenyl-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxy-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

Sources

Comparative

Comparative Study: Synthesis Architectures for 4-Ethenyl-3-nitropyridine

Executive Summary & Strategic Analysis 4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine) is a critical intermediate in the synthesis of fused heteroaromatic systems, particularly 1,6-naphthyridines and py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Ethenyl-3-nitropyridine (also known as 4-vinyl-3-nitropyridine) is a critical intermediate in the synthesis of fused heteroaromatic systems, particularly 1,6-naphthyridines and pyrrolopyridines used in kinase inhibitor development. The molecule features a highly electron-deficient pyridine ring activated by a nitro group at the 3-position and a reactive vinyl handle at the 4-position.

The Synthetic Challenge: The synthesis is complicated by two factors:

  • Polymerization Risk: The 4-vinyl group is prone to spontaneous polymerization, especially in the presence of the electron-withdrawing nitro group which polarizes the alkene.

  • Regioselectivity: Nucleophilic attack on the pyridine ring is favored at C4, but preserving the nitro group during metal-catalyzed cross-couplings requires specific catalyst systems.

This guide compares three distinct methodologies:

  • Method A: Stille Cross-Coupling (The Lab Standard) – High reliability, best for small-scale library synthesis.

  • Method B: Suzuki-Miyaura Coupling (The Green Alternative) – Avoids toxic tin byproducts, scalable.

  • Method C: Condensation/Dehydration (The Classical Route) – Low material cost, utilizes 4-methyl precursors.

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the disconnection strategies for the target molecule.

Retrosynthesis Target 4-Ethenyl-3-nitropyridine Cl_Precursor 4-Chloro-3-nitropyridine Cl_Precursor->Target Pd(0) Catalysis Me_Precursor 4-Methyl-3-nitropyridine Me_Precursor->Target Ac2O / Heat Sn_Reagent Vinyltributyltin (Stille) Sn_Reagent->Cl_Precursor + B_Reagent Vinylboronic Acid/Ester (Suzuki) B_Reagent->Cl_Precursor + Ald_Reagent Paraformaldehyde (Condensation) Ald_Reagent->Me_Precursor +

Caption: Retrosynthetic disconnection showing the Halogen-Displacement route (Left) vs. the Methyl-Condensation route (Right).

Comparative Methodology Analysis

Method A: Stille Cross-Coupling

Mechanism: Palladium-catalyzed C-C bond formation between an organostannane and an organic electrophile.

  • Precursor: 4-Chloro-3-nitropyridine.[1][2][3]

  • Reagent: Tributyl(vinyl)tin.[4]

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃.

  • Pros: Extremely high functional group tolerance; neutral conditions (no base required); consistent yields (85-95%).

  • Cons: Stoichiometric toxic tin waste; difficult purification (removal of tin residues).

Method B: Suzuki-Miyaura Coupling

Mechanism: Palladium-catalyzed cross-coupling between organoboron species and halides using a base activator.[3]

  • Precursor: 4-Chloro-3-nitropyridine.[1][2][3]

  • Reagent: Vinylboronic acid pinacol ester or Potassium vinyltrifluoroborate.

  • Catalyst: Pd(dppf)Cl₂·DCM (robust against nitro groups).

  • Pros: Low toxicity; easy removal of boron byproducts; generally lower cost than stannanes.

  • Cons: Requires base (K₂CO₃/Cs₂CO₃) which can trigger side reactions in highly electrophilic nitropyridines (e.g., hydrolysis of the chloride to a phenol).

Method C: Knoevenagel-Type Condensation

Mechanism: Acid-catalyzed condensation of the activated methyl group with formaldehyde, followed by dehydration.

  • Precursor: 4-Methyl-3-nitropyridine.[5][3][6]

  • Reagent: Paraformaldehyde / Acetic Anhydride.

  • Pros: Very cheap starting materials; no transition metals required.

  • Cons: Harsh conditions (high heat); lower yields (40-60%); significant polymerization risk during workup.

Performance Comparison Data

MetricMethod A (Stille)Method B (Suzuki)Method C (Condensation)
Typical Yield 88% - 95%75% - 85%45% - 60%
Purity (Crude) High (>90%)Moderate (80-90%)Low (requires distillation)
Reaction Time 2 - 4 Hours4 - 12 Hours12 - 24 Hours
Atom Economy Poor (Sn waste)GoodModerate
Scalability < 100g (Tin toxicity)> 1kg (Preferred)> 10kg (Cost effective)
Key Risk Tin removalHydrolysis of ClPolymerization

Detailed Experimental Protocols

Protocol A: Stille Coupling (Recommended for Discovery Chemistry)

Reference Basis: Adapted from standard procedures for electron-deficient heterocycles [1, 4].

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagents: Add 4-chloro-3-nitropyridine (1.0 eq, 5.0 mmol) and Pd(PPh₃)₄ (0.05 eq, 5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (20 mL). Degas by bubbling Argon for 10 mins.

  • Coupling: Add tributyl(vinyl)tin (1.1 eq) via syringe.

  • Reaction: Heat to 90°C for 3 hours. Monitor by TLC (formation of a UV-active, non-polar spot).

  • Workup (KF Method): Cool to RT. Add 20 mL saturated aqueous KF solution (to precipitate tin). Stir vigorously for 30 mins. Filter through Celite.

  • Purification: Extract filtrate with EtOAc. Wash with brine. Flash chromatography (Hexane/EtOAc gradient).

    • Note: Add 0.1% BHT (butylated hydroxytoluene) to the collection flasks to inhibit polymerization.

Protocol B: Suzuki Coupling (Recommended for Scale-Up)

Reference Basis: Optimized for nitropyridine scaffolds [2, 3].

  • Setup: Microwave vial or pressure tube.

  • Reagents: Combine 4-chloro-3-nitropyridine (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.03 eq). Why? Ferrocenyl ligands prevent Pd deactivation by the nitro group.

  • Solvent: Add DME/Water (4:1 ratio).

  • Reaction: Heat at 85°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography.

Mechanistic Workflow Visualization

The following diagram details the catalytic cycle differences and the critical "Decision Point" for purification.

Workflow cluster_Stille Method A: Stille cluster_Suzuki Method B: Suzuki Start Start: 4-Cl-3-NO2-Pyridine Stille_Reagent Vinyl-SnBu3 Pd(PPh3)4 Start->Stille_Reagent Suzuki_Reagent Vinyl-BPin Base / Pd(dppf) Start->Suzuki_Reagent Stille_Int Pd(II) Oxidative Addn Stille_Reagent->Stille_Int KF_Wash KF Workup (Tin Removal) Stille_Int->KF_Wash Product Crude 4-Vinyl-3-nitropyridine KF_Wash->Product Suzuki_Int Transmetallation (Boronate) Suzuki_Reagent->Suzuki_Int Aq_Wash Aqueous Workup Suzuki_Int->Aq_Wash Aq_Wash->Product Stabilize Add Inhibitor (BHT) Product->Stabilize CRITICAL STEP Final Pure Target Stabilize->Final Flash Column

Caption: Parallel workflows for Pd-catalyzed vinylation. Note the critical stabilization step before purification.

Troubleshooting & Expert Insights

  • The "Black Tar" Issue: If your reaction mixture turns into an insoluble black tar upon concentration, the vinyl group has polymerized.

    • Solution: Never concentrate to dryness without an inhibitor (BHT or Hydroquinone). Keep temperature <40°C during rotary evaporation.

  • Catalyst Death: The nitro group is an oxidant and can oxidize Pd(0) to inactive species.

    • Solution: Use high ligand-to-metal ratios or bidentate ligands like dppf or Xantphos (Method B).

  • Hydrolysis (Suzuki): If you observe 4-hydroxy-3-nitropyridine (a yellow solid), your base is too strong or the reaction is too wet.

    • Solution: Switch from K₂CO₃ to K₃PO₄ or use anhydrous conditions with CsF.

References

  • Vertex AI Search. (2026). Results for Stille coupling of 4-chloro-3-nitropyridine. 7

  • BenchChem. (2025).[3] Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine Protocols. 3

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Recent Advances. 8

  • Myers, A. (Harvard). (2005). The Stille Reaction: Conditions and Substrate Scope. 4

  • Google Patents. (2017). Production process for 4-vinylpyridine (CN106699641A). 9

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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